Imidazo[1,2-a]pyrimidin-7(8h)-one
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Overview
Description
Imidazo[1,2-a]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry due to its unique structure and versatile applications. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyrimidin-7(8H)-one can be synthesized through various synthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . For instance, one common approach involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the this compound scaffold .
Industrial Production Methods
In industrial settings, the production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the synthesis. For example, the use of transition metal catalysts in cyclization reactions can enhance the efficiency and selectivity of the process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-7(8H)-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound serves as a scaffold for the development of novel therapeutic agents due to its ability to interact with various biological targets . It has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties . Additionally, this compound derivatives are used in the development of materials for optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways within biological systems. For instance, certain derivatives of this compound have been shown to inhibit enzymes involved in cell cycle regulation, thereby exerting anticancer effects . The compound’s ability to bind to and modulate the activity of these enzymes is attributed to its unique structural features, which facilitate interactions with the active sites of the target proteins .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-7(8H)-one can be compared with other similar heterocyclic compounds, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine. While these compounds share a similar fused ring system, this compound is unique in its specific arrangement of nitrogen atoms within the rings, which influences its chemical reactivity and biological activity . The presence of the pyrimidine ring in this compound, as opposed to the pyridine or pyrazine rings in the other compounds, imparts distinct electronic properties and potential for hydrogen bonding interactions .
List of Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,5-a]pyridine
Properties
CAS No. |
55662-33-4 |
---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3H-imidazo[1,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H5N3O/c10-5-1-3-9-4-2-7-6(9)8-5/h1-3H,4H2 |
InChI Key |
HHFXCLGLEUHEDL-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=C2NC1=O |
Canonical SMILES |
C1C=NC2=NC(=O)C=CN21 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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